molecular formula C16H15N B14432789 2-Ethyl-3-phenyl-1H-indole CAS No. 78825-91-9

2-Ethyl-3-phenyl-1H-indole

Cat. No.: B14432789
CAS No.: 78825-91-9
M. Wt: 221.30 g/mol
InChI Key: NRBNIYXPMDKVRY-UHFFFAOYSA-N
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Description

2-Ethyl-3-phenyl-1H-indole is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often utilizes the Fischer indole synthesis due to its simplicity and efficiency. The reaction conditions are optimized to achieve high yields and purity of the desired indole derivative .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation, metal hydrides.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Conclusion

2-Ethyl-3-phenyl-1H-indole is a versatile compound with significant importance in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers. The continued exploration of its properties and applications holds promise for the development of new therapeutic agents and industrial applications.

Properties

CAS No.

78825-91-9

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

2-ethyl-3-phenyl-1H-indole

InChI

InChI=1S/C16H15N/c1-2-14-16(12-8-4-3-5-9-12)13-10-6-7-11-15(13)17-14/h3-11,17H,2H2,1H3

InChI Key

NRBNIYXPMDKVRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3

Origin of Product

United States

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